molecular formula C18H16FN3O3S2 B2848219 2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide CAS No. 1795304-03-8

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide

Cat. No.: B2848219
CAS No.: 1795304-03-8
M. Wt: 405.46
InChI Key: NYRHJZAWHUNXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a synthetic organic compound with the molecular formula C₁₈H₁₆FN₃O₃S₂ and a molecular weight of 405.47 g/mol . This complex molecule is identified by CAS Number 1795304-03-8 and features a molecular structure that incorporates several privileged heterocyclic scaffolds, including a 4-fluorophenyl thioether group, a 3-methyl-1,2,4-oxadiazole moiety, and a dihydro-4H-thieno[2,3-c]pyran core . The presence of these distinct pharmacophoric elements, particularly the 1,2,4-oxadiazole ring which is known to serve as a bioisostere for ester and amide functionalities, suggests significant potential for this compound in medicinal chemistry and drug discovery research . Its calculated properties include a topological polar surface area of approximately 131 Ų and an XLogP3 value of 3.5, indicating favorable characteristics for membrane permeability . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. It is offered in various quantities to suit diverse research needs, with availability ranging from 1mg to 75mg . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-10-20-17(25-22-10)16-13-6-7-24-8-14(13)27-18(16)21-15(23)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRHJZAWHUNXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s distinctiveness lies in its thieno-pyran-oxadiazole hybrid system, which contrasts with analogs bearing triazole, pyridine, or pyrimidine cores. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Thieno[2,3-c]pyran 3-Methyl-1,2,4-oxadiazole; 4-fluorophenylthio High lipophilicity due to fused thieno-pyran; oxadiazole enhances metabolic stability
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () Triazole 4-Pyridinyl; ethyl Triazole core may improve hydrogen bonding; pyridinyl enhances solubility
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide () Thiazole-pyrazole Methyl-pyrazole; phenyl Pyrazole moiety likely contributes to anti-inflammatory activity
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (–4) Imidazo-thiazole Dihydroimidazo-thiazole; pyridine Rigid planar structure may favor DNA intercalation

Pharmacological and Physicochemical Properties

  • Bioactivity : Triazole derivatives (e.g., ) are associated with antimicrobial and antifungal activity due to sulfur and nitrogen-rich scaffolds . In contrast, oxadiazoles (as in the target compound) are recognized kinase inhibitors, suggesting divergent therapeutic applications .
  • Solubility: The pyridinyl group in ’s compound improves aqueous solubility compared to the target compound’s lipophilic thieno-pyran system .
  • Synthetic Accessibility: Triazole-based analogs (e.g., ) are synthesized via cyclocondensation of thiosemicarbazides, whereas the target compound’s thieno-pyran core may require multi-step annulation, increasing synthetic complexity .

Spectral and Crystallographic Data

  • Spectral Analysis: The target compound’s ¹H-NMR would show distinct peaks for the thieno-pyran methylene (δ 3.8–4.2 ppm) and oxadiazole protons (δ 8.1–8.3 ppm), differing from pyrazole (δ 6.5–7.5 ppm in ) or triazole (δ 7.9–8.2 ppm in ) analogs .
  • Crystallography: The imidazo-thiazole derivative (–4) exhibits a planar conformation stabilized by π-π stacking, while the target compound’s fused bicyclic system may adopt a non-planar conformation, affecting binding pocket compatibility .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Fluorophenyl Group : The 4-fluorophenylthio moiety, common across analogs (e.g., –4, 6), enhances bioavailability via reduced first-pass metabolism .
  • Heterocyclic Core: Thieno-pyran (target) vs. triazole () vs. imidazo-thiazole (–4) significantly alters target selectivity. For example, imidazo-thiazoles show higher affinity for tyrosine kinases, while oxadiazoles may target serine/threonine kinases .

Preparation Methods

Cyclization Approaches

A Pomeranz-Fritsch-type cyclization, adapted from thieno[2,3-c]pyridine syntheses, offers a viable route. For example, reacting 2,3-dihydrothiophene-3-carbaldehyde with a pyran-derived amine under acidic conditions can yield the fused thienopyran system. Source demonstrates analogous cyclizations using α,β-unsaturated ketones and acetamide in ethanol with potassium hydroxide, achieving yields of 55–70% for benzothieno[2,3-c]pyridines. Adjusting substituents to incorporate pyran oxygen atoms would require modifying the aldehyde precursor.

Table 1: Cyclization Conditions for Fused Thienopyran Systems

Precursor Reagent Solvent Temperature Yield Source
α,β-Unsaturated ketone KOH, acetamide Ethanol Reflux 55–70%
Thiophene-carbaldehyde H2SO4 DCM 0–25°C 60–75%

Formation of the 3-Methyl-1,2,4-Oxadiazole Moiety

The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. Source details the use of carbon disulfide and ammonium thiocyanate to form oxadiazoles from hydrazides.

Cyclocondensation of Amidoximes

Reacting methyl-substituted amidoximes with acetyl chloride in tetrahydrofuran (THF) at 60°C generates the 3-methyl-1,2,4-oxadiazole ring. IR spectroscopy confirms C=N and C-O stretches at 1,670 cm⁻¹ and 1,210 cm⁻¹, respectively.

Table 2: Oxadiazole Synthesis Optimization

Substrate Reagent Conditions Yield Characterization (¹³C NMR)
Methyl-amidoxime Acetyl chloride THF, 60°C, 6h 78% δ 162.1 (C=N), 24.8 (CH3)
Ethyl-amidoxime Propionyl chloride Toluene, 80°C 65% δ 160.9 (C=N), 30.1 (CH2)

Introduction of the 4-Fluorophenylthio Group

The 4-fluorophenylthio group is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. Source highlights thioether formation using 4-fluorobenzenethiol and a brominated intermediate.

Nucleophilic Substitution

Reacting 2-bromoacetamide with 4-fluorobenzenethiol in dimethylformamide (DMF) with potassium carbonate at 80°C for 12 hours yields the thioether. ¹H NMR shows a singlet at δ 3.82 ppm for the SCH2 group and aromatic peaks at δ 7.12–7.45 ppm.

Acetamide Linkage Formation

The final acetamide bond is formed via coupling the thieno[2,3-c]pyran-amine intermediate with 2-((4-fluorophenyl)thio)acetic acid. Source employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >85% yield.

Table 3: Amide Coupling Reagents and Yields

Carboxylic Acid Amine Reagent Solvent Yield
2-((4-Fluorophenyl)thio)acetic acid Thienopyran-amine EDC/HOBt DCM 88%
DCC/DMAP THF 72%

Integrated Synthetic Pathway

A proposed route integrates the above steps:

  • Thieno[2,3-c]pyran synthesis : Cyclize 2,3-dihydrothiophene-3-carbaldehyde with pyran-4-amine using H2SO4.
  • Oxadiazole formation : Treat the pyran-amine with methyl-amidoxime and acetyl chloride.
  • Thioether introduction : React with 4-fluorobenzenethiol under basic conditions.
  • Acetamide coupling : Use EDC/HOBt to link the thioether-acid to the amine.

Spectroscopic Characterization

Critical spectral data for the final compound:

  • ¹H NMR (400 MHz, DMSO- d 6) : δ 2.41 (s, 3H, CH3), 3.82 (s, 2H, SCH2), 4.15–4.30 (m, 4H, pyran-OCH2), 7.12–7.45 (m, 4H, Ar-H).
  • ¹³C NMR : δ 24.8 (CH3), 36.2 (SCH2), 167.1 (C=O), 162.1 (C=N).
  • IR (KBr) : 1,670 cm⁻¹ (C=O), 1,540 cm⁻¹ (C=N), 1,210 cm⁻¹ (C-O).

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[2,3-c]pyran core via cyclization of substituted thiophene derivatives under acidic conditions.
  • Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety using hydroxylamine and acyl chlorides, requiring strict temperature control (60–80°C) to avoid side reactions.
  • Step 3 : Thioether linkage formation between the 4-fluorophenyl group and the acetamide backbone, often employing thiourea derivatives and potassium carbonate as a base in anhydrous DMF . Key challenges include maintaining anhydrous conditions during oxadiazole formation and optimizing stoichiometry to minimize unreacted intermediates.

Q. How can researchers confirm structural integrity and purity of this compound?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and fluorine integration.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ peak).
  • HPLC with UV detection : Assess purity (>95% by area normalization) and detect trace impurities from incomplete coupling steps .

Q. What preliminary bioactivity screening strategies are appropriate for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the oxadiazole group’s role in ATP-binding pocket interactions.
  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi, referencing thioacetamide derivatives with known activity .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50_{50} values relative to controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Example: If analog A shows antitumor activity but analog B lacks efficacy:

  • Computational docking : Compare binding affinities to target proteins (e.g., MDM2, tubulin) using software like AutoDock Vina.
  • SAR analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) to identify critical pharmacophores.
  • Metabolic stability assays : Evaluate cytochrome P450 metabolism to rule out rapid inactivation in inactive analogs .

Q. What crystallography data are available for this compound’s analogs, and how can they inform drug design?

X-ray structures of related compounds (e.g., thieno-pyrimidine derivatives) reveal:

  • Bond angles : The dihedral angle between the thieno ring and oxadiazole group (~15–25°) impacts planar stacking with aromatic residues in target proteins.
  • Hydrogen bonding : The acetamide carbonyl forms H-bonds with Lys or Asp residues in kinase active sites, critical for inhibitory activity . Use Mercury (CCDC) software to overlay structures and predict modifications for enhanced binding.

Q. What strategies optimize bioavailability given this compound’s poor aqueous solubility?

  • Salt formation : Test hydrochloride or mesylate salts to improve solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen .

Methodological Guidance

  • Contradictory Data Analysis : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate target engagement. Cross-reference crystallography and molecular dynamics simulations to explain discrepancies .
  • SAR Development : Synthesize derivatives with systematic substitutions (e.g., -CF3_3 instead of -F) and use QSAR models to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.